![molecular formula C18H16N2O4 B5717128 N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric. J147 has shown promising results in various studies for its neuroprotective and anti-aging effects.
作用機序
J147 has been shown to activate several pathways involved in neuroprotection and anti-aging. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. J147 also activates the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects, including the upregulation of antioxidant and detoxification genes, the reduction of oxidative stress, and the improvement of mitochondrial function. J147 has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
実験室実験の利点と制限
One of the significant advantages of J147 in lab experiments is its ability to cross the blood-brain barrier, making it an effective compound for studying neuroprotection and anti-aging. However, the synthesis of J147 is a complex process that requires expertise in organic chemistry, making it challenging to obtain the compound in large quantities.
将来の方向性
There are several future directions for the study of J147, including its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future studies could also focus on the optimization of the synthesis process to obtain larger quantities of the compound, making it more accessible for research. Additionally, further research could investigate the potential applications of J147 in other areas of research, such as cancer and metabolic disorders.
Conclusion:
In conclusion, N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in neuroprotection and anti-aging. The synthesis of J147 is a complex process that requires expertise in organic chemistry, but its ability to cross the blood-brain barrier makes it an effective compound for studying neuroprotection and anti-aging. Further research is needed to explore the full potential of J147 in various areas of research.
合成法
The synthesis of J147 involves several steps, including the reaction of curcumin with nitric acid, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained after purification using column chromatography. The synthesis of J147 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
J147 has been studied extensively for its potential therapeutic applications in several areas of research. One of the most significant research areas is neuroprotection and anti-aging. Studies have shown that J147 can enhance cognitive function, improve memory, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-4-16(21)19-11-5-3-6-12(9-11)24-13-7-8-14-15(10-13)18(23)20-17(14)22/h3,5-10H,2,4H2,1H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLMJOIALAXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

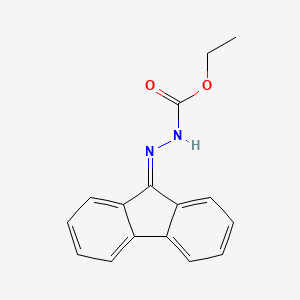
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
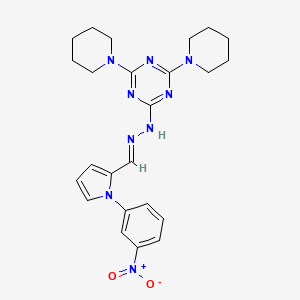

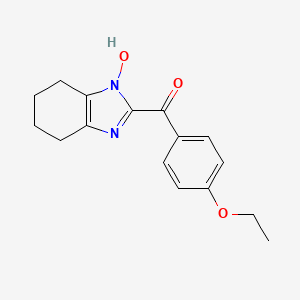
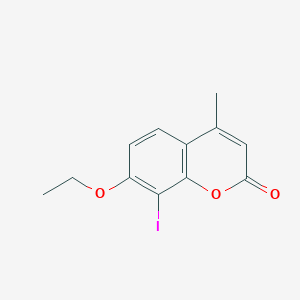
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
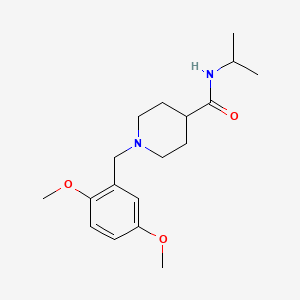
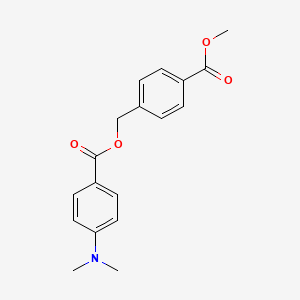

![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)